Cyclosulfamuron is a highly selective, systemic sulfonylurea herbicide primarily utilized for pre- and post-emergence control of broadleaf weeds and sedges . Acting as an acetolactate synthase (ALS) inhibitor, it disrupts branched-chain amino acid biosynthesis. For procurement and formulation managers, cyclosulfamuron is distinguished by its specific pKa of 5.04, exceptionally low aqueous solubility at acidic to neutral pH, and unique sulfamoylurea structural bridge . These baseline properties make it an ideal candidate for advanced granular formulations in aquatic agricultural environments, offering a distinct degradation and mobility profile compared to legacy sulfonylureas.
Replacing cyclosulfamuron with more common in-class substitutes like bensulfuron-methyl or pyrazosulfuron-ethyl often leads to suboptimal field performance and environmental compliance issues. Legacy sulfonylureas frequently exhibit higher aqueous solubility and prolonged environmental persistence at neutral pH, increasing the risk of groundwater leaching and phytotoxic carryover to rotational crops[2]. Furthermore, the widespread use of bensulfuron-methyl has driven severe target-site resistance (e.g., Pro197His mutations) in critical weed species such as Scirpus mucronatus[1]. Substituting cyclosulfamuron with these older analogs compromises resistance management strategies and limits the flexibility of multi-crop rotational cycles.
Cyclosulfamuron demonstrates strictly pH-dependent, low aqueous solubility, recorded at 6.52 mg/L at pH 7 (25°C) . In contrast, the standard comparator bensulfuron-methyl exhibits a solubility of approximately 120 mg/L under identical neutral pH conditions[1]. This nearly 18-fold reduction in solubility significantly restricts the vertical mobility of cyclosulfamuron in flooded paddy soils.
| Evidence Dimension | Aqueous solubility at pH 7 (25°C) |
| Target Compound Data | 6.52 mg/L |
| Comparator Or Baseline | Bensulfuron-methyl: ~120 mg/L |
| Quantified Difference | 18.4-fold lower aqueous solubility |
| Conditions | Aqueous buffer at pH 7, 25°C |
Lower solubility prevents active ingredient leaching beyond the weed germination zone, ensuring higher efficacy and minimizing groundwater contamination risks.
The hydrolytic half-life of cyclosulfamuron is highly responsive to pH, measuring 40 days at pH 7. Comparative studies indicate that bensulfuron-methyl has a significantly longer hydrolytic half-life of 143 days at pH 7 [1]. This accelerated neutral-pH degradation pathway ensures that cyclosulfamuron dissipates more rapidly from the soil matrix post-harvest.
| Evidence Dimension | Hydrolytic half-life in water |
| Target Compound Data | 40 days |
| Comparator Or Baseline | Bensulfuron-methyl: 143 days |
| Quantified Difference | 72% reduction in hydrolytic half-life |
| Conditions | Aqueous solution at pH 7 |
A shorter hydrolytic half-life reduces the risk of phytotoxic carryover, providing critical flexibility for procurement managers designing herbicides for tight multi-crop rotations.
In biotypes of Scirpus mucronatus harboring the Pro197His target-site mutation, legacy herbicides like bensulfuron-methyl exhibit extreme resistance, with resistance indices (R/S ED50 ratios) exceeding 1600 [1]. Cyclosulfamuron maintains a significantly lower cross-resistance profile in these same biotypes compared to bensulfuron-methyl, due to its distinct binding affinity within the mutated acetolactate synthase pocket [1].
| Evidence Dimension | Resistance Index (R/S ED50 ratio) in Pro197His mutated biotypes |
| Target Compound Data | Moderate cross-resistance (retained partial efficacy) |
| Comparator Or Baseline | Bensulfuron-methyl: >1600 R/S ED50 ratio |
| Quantified Difference | Significantly lower resistance index |
| Conditions | Dose-response assays on Scirpus mucronatus (Pro197His mutation) |
Enables formulators to develop effective combination products for regions where legacy sulfonylureas have failed due to established target-site resistance.
Unlike standard sulfonylureas where the sulfonyl group is bonded directly to an sp2-hybridized aromatic carbon, cyclosulfamuron features an sp3-hybridized nitrogen (sulfamoyl) linkage [1]. This unique structural bridge alters the intermolecular hydrogen bonding network and stabilizes the ketone tautomeric form [1]. This distinct electronic configuration directly influences its pKa and interaction with solid carriers.
| Evidence Dimension | Sulfonyl linkage hybridization |
| Target Compound Data | sp3-hybridized nitrogen linkage (sulfamoylurea) |
| Comparator Or Baseline | Standard sulfonylureas: sp2-hybridized carbon linkage |
| Quantified Difference | Shift from sp2 carbon to sp3 nitrogen adjacent to the sulfonyl group |
| Conditions | Theoretical and structural electronic analysis |
This structural distinction alters the compound's pKa and binding affinity to formulation excipients, optimizing release kinetics in advanced granular formulations.
Due to its exceptionally low aqueous solubility (6.52 mg/L at pH 7) compared to legacy alternatives, cyclosulfamuron is the optimal active ingredient for controlled-release granular formulations in flooded paddy fields . It remains concentrated in the upper soil layer where weed seeds germinate, preventing the rapid leaching associated with more soluble sulfonylureas.
Cyclosulfamuron's differentiated cross-resistance profile makes it a critical procurement choice for combination herbicides. It is specifically deployed in agricultural zones where weeds have developed severe Pro197His target-site resistance to bensulfuron-methyl, restoring control efficacy[1].
For agricultural systems requiring rapid crop turnover, cyclosulfamuron is preferred over bensulfuron-methyl due to its accelerated hydrolytic degradation (40-day half-life at pH 7) . Formulators select this compound to guarantee that active residues dissipate before the planting of subsequent sensitive rotational crops.
Irritant;Environmental Hazard